molecular formula C20H17N5O B4941633 N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Katalognummer: B4941633
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: RLSLXGRAOXZSPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MP-PPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine-based kinase inhibitors and has shown promising results in various research studies.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit various kinases such as Aurora A, B, and C, FLT3, and JAK2. These kinases play important roles in cell division, cell growth, and immune response. Inhibition of these kinases can lead to the suppression of cancer cell growth and proliferation, making this compound a potential anti-cancer agent. This compound has also been studied for its potential applications in the treatment of autoimmune diseases and inflammatory disorders.

Wirkmechanismus

N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine acts as a competitive inhibitor of the ATP binding site of various kinases. It binds to the kinase domain and prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to suppress the growth of tumor xenografts in animal models. This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anti-cancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments is its high potency and selectivity for various kinases. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using this compound is its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research on N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One of the areas of interest is the development of this compound as a potential anti-cancer agent. Further studies are needed to evaluate its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of this compound as a potential treatment for autoimmune diseases and inflammatory disorders. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Additionally, the development of novel analogs of this compound with improved potency and selectivity for specific kinases is an area of interest for future research.

Synthesemethoden

The synthesis of N-(4-methoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 4-methoxyphenylhydrazine with 2-phenylpyrimidine-4,6-diamine in the presence of pyrazole-1-carboxylic acid and EDCI/HOBt as coupling agents. The reaction is carried out in DMF solvent at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-26-17-10-8-16(9-11-17)22-18-14-19(25-13-5-12-21-25)24-20(23-18)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSLXGRAOXZSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC(=N2)C3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.